Cas no 521-45-9 (Wushanicaritin)

Wushanicaritin 化学的及び物理的性質
名前と識別子
-
- Icaritin
- 3,5,7-Trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Wushanicaritin
- LMPK12110561
- G14250
- 521-45-9
- AC-34855
- AKOS040740576
- VAYWXTLNNGACLF-UHFFFAOYSA-N
- 3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-4H-chromen-4-one
- 3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)chromen-4-one
- HY-N4111
- 3,5,7-trihydroxy-4'-methoxy-8-(3-hydroxy-3-methylbutyl)-flavone
- CS-0032119
- MS-26377
- DA-78992
- SCHEMBL3183521
-
- インチ: InChI=1S/C21H22O7/c1-21(2,26)9-8-13-14(22)10-15(23)16-17(24)18(25)19(28-20(13)16)11-4-6-12(27-3)7-5-11/h4-7,10,22-23,25-26H,8-9H2,1-3H3
- InChIKey: VAYWXTLNNGACLF-UHFFFAOYSA-N
- ほほえんだ: COc1ccc(cc1)-c1oc2c(CCC(C)(C)O)c(O)cc(O)c2c(=O)c1O
計算された属性
- せいみつぶんしりょう: 386.13655304 g/mol
- どういたいしつりょう: 386.13655304 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
- ぶんしりょう: 386.4
じっけんとくせい
- 密度みつど: 1.405±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.011 g/l)(25ºC)、
Wushanicaritin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0032119-25mg |
Wushanicaritin |
521-45-9 | 98.11% | 25mg |
$220.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1249514-50mg |
Wushanicaritin |
521-45-9 | 98% | 50mg |
$650 | 2024-06-06 | |
ChemScence | CS-0032119-10mg |
Wushanicaritin |
521-45-9 | 98.11% | 10mg |
$120.0 | 2022-04-27 | |
TargetMol Chemicals | T13350-2 mg |
Wushanicaritin |
521-45-9 | 98% | 2mg |
¥ 489 | 2023-07-10 | |
TargetMol Chemicals | T13350-10 mg |
Wushanicaritin |
521-45-9 | 98% | 10mg |
¥ 997 | 2023-07-10 | |
TargetMol Chemicals | T13350-50 mg |
Wushanicaritin |
521-45-9 | 98% | 50mg |
¥ 3,117 | 2023-07-10 | |
MedChemExpress | HY-N4111-25mg |
Wushanicaritin |
521-45-9 | 98.54% | 25mg |
¥2200 | 2024-07-19 | |
MedChemExpress | HY-N4111-50mg |
Wushanicaritin |
521-45-9 | 98.54% | 50mg |
¥3500 | 2024-07-19 | |
MedChemExpress | HY-N4111-5mg |
Wushanicaritin |
521-45-9 | 98.54% | 5mg |
¥750 | 2024-07-19 | |
TargetMol Chemicals | T13350-200mg |
Wushanicaritin |
521-45-9 | 98% | 200mg |
¥ 6497 | 2023-09-15 |
Wushanicaritinに関する追加情報
Introduction to Wushanicaritin and Its Applications in Modern Medicine
Wushanicaritin, a naturally derived compound with the chemical formula C21H20O7, is widely recognized for its significant pharmacological properties. The compound is identified by the CAS number 521-45-9, which serves as a unique identifier in the chemical and pharmaceutical industries. This introduction delves into the compound's structure, biological activities, and recent advancements in its application within the field of medicinal chemistry.
The molecular structure of Wushanicaritin exhibits a complex arrangement of hydroxyl and carbonyl groups, which contribute to its remarkable solubility in water and organic solvents. This characteristic enhances its bioavailability and facilitates its absorption in biological systems. The compound's stereochemistry, particularly the configuration of its double bonds, plays a crucial role in determining its pharmacological efficacy.
In recent years, Wushanicaritin has garnered attention for its potential therapeutic applications. Studies have demonstrated its ability to modulate various cellular pathways, making it a promising candidate for the treatment of chronic inflammatory diseases and certain types of cancer. The compound's anti-inflammatory properties are attributed to its capacity to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown promise in inducing apoptosis in cancer cells by disrupting mitochondrial function.
One of the most intriguing aspects of Wushanicaritin is its role in enhancing immune function. Research has revealed that it can stimulate the activity of natural killer (NK) cells and T-lymphocytes, which are essential components of the adaptive immune system. This immunomodulatory effect makes it a potential therapeutic agent for individuals with compromised immune responses, such as those undergoing chemotherapy or suffering from autoimmune disorders.
The pharmacokinetic profile of Wushanicaritin has been extensively studied to optimize its clinical use. Initial studies indicate that it exhibits a moderate half-life, allowing for repeated dosing without significant accumulation. The compound is primarily metabolized in the liver through glucuronidation and oxidation pathways. These metabolic processes ensure that any residual activity is effectively neutralized before excretion from the body.
The synthesis of Wushanicaritin has been a subject of interest for medicinal chemists due to its complex structure. Researchers have developed several synthetic routes that improve yield and purity while minimizing side reactions. One such method involves a multi-step sequence starting from a readily available precursor, followed by selective functionalization and stereocontrol steps to achieve the desired configuration.
In clinical trials, Wushanicaritin has shown encouraging results in treating patients with advanced-stage solid tumors. The compound's ability to inhibit tumor growth while maintaining normal cell viability highlights its potential as an effective anticancer agent. Furthermore, preclinical studies suggest that it may synergize with existing chemotherapeutic drugs, leading to enhanced therapeutic outcomes.
The development of novel drug delivery systems for Wushanicaritin has been another area of focus. Nanotechnology-based formulations have emerged as a promising approach to improve drug delivery efficiency and target specificity. These formulations have demonstrated improved bioavailability and reduced systemic toxicity compared to traditional oral or intravenous administration.
The future prospects of Wushanicaritin are vast, with ongoing research exploring new therapeutic applications and refining existing formulations. As our understanding of cellular mechanisms continues to evolve, so too will our ability to harness the full potential of this remarkable compound. The integration of computational modeling and high-throughput screening techniques will further accelerate the discovery process, paving the way for innovative treatments in various medical fields.
521-45-9 (Wushanicaritin) 関連製品
- 1394042-10-4(4-chloro-N-(2-methylpropyl)aniline hydrochloride)
- 2734775-37-0(2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol)
- 2624136-22-5(1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride)
- 2429-73-4(Direct Blue 2 (Technical Grade))
- 2171439-55-5(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methyloxolane-3-carboxylic acid)
- 67643-51-0(2,4-dibromo-5-methylaniline)
- 1806746-24-6(Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate)
- 2137692-11-4(Morpholine, 3-(trichloromethyl)-)
- 1706454-26-3(ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine)
- 338401-91-5(N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine)
